molecular formula C23H26O7 B166400 Purpactin B CAS No. 133806-60-7

Purpactin B

Cat. No.: B166400
CAS No.: 133806-60-7
M. Wt: 414.4 g/mol
InChI Key: CQBZGPJDYMTTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purpactin B is a member of benzofurans.
from Penicillium purpurogenum;  structure given in J Antibiot (Tokyo) 1991; 44(2):144

Properties

CAS No.

133806-60-7

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[1-[1'-(hydroxymethyl)-4-methoxy-3'-methyl-3,5'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,3-diene]-5-yl]-3-methylbutyl] acetate

InChI

InChI=1S/C23H26O7/c1-12(2)8-18(29-14(4)25)16-6-7-17-20(21(16)28-5)22(27)23(30-17)15(11-24)9-13(3)10-19(23)26/h6-7,9-10,12,18,24H,8,11H2,1-5H3

InChI Key

CQBZGPJDYMTTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2(C(=C1)CO)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C

Synonyms

5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro(benzofuran-2,1'-cyclohexa-3',5'-diene)-2',3(2H)-dione
purpactin B

Origin of Product

United States

Foundational & Exploratory

Purpactin B: A Technical Guide to Structure Elucidation and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation and comprehensive spectroscopic data of Purpactin B, a secondary metabolite isolated from Penicillium purpurogenum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

This compound is a bioactive natural product that belongs to the spiro[benzofuran-2,1'-cyclohexane] class of compounds. It was first isolated from the soil fungus Penicillium purpurogenum FO-608 by a research group led by Ōmura and Tomoda. The purpactins, including this compound, have garnered scientific interest due to their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and atherosclerosis. This guide details the methodologies employed for its isolation and the spectroscopic analyses that were pivotal in determining its complex structure.

Isolation and Purification

The production and isolation of this compound were first described by Tomoda et al. The following protocol is a summary of their established method.

Fermentation
  • Producing Organism: Penicillium purpurogenum FO-608

  • Culture Medium: A suitable production medium is inoculated with a seed culture of the organism.

  • Incubation: The culture is incubated for a specified period under controlled temperature and aeration to allow for the production of secondary metabolites, including this compound.

Extraction and Purification
  • Solvent Extraction: The fermentation broth is harvested and subjected to solvent extraction, typically with an organic solvent such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

  • Silica Gel Column Chromatography: The crude extract is then fractionated using silica gel column chromatography with a gradient of organic solvents to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques. The logical workflow for this process is outlined in the diagram below.

G cluster_0 Initial Characterization cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation A Molecular Formula Determination (HR-FAB-MS) G Final Structure Proposal A->G Provides Elemental Composition B UV-Vis Spectroscopy (Chromophore Identification) B->G Identifies Conjugated Systems C IR Spectroscopy (Functional Group Analysis) C->G Confirms Functional Groups (e.g., C=O, OH) D ¹H NMR (Proton Environment) F 2D NMR (COSY, HMQC, HMBC) (Connectivity and Spatial Relationships) D->F E ¹³C NMR & DEPT (Carbon Skeleton) E->F F->G Establishes Atom Connectivity

An In-depth Technical Guide on the Biological Activity of Purpactin B on Cholesterol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Purpactin B is a fungal metabolite isolated from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage or transport. The inhibition of ACAT is a therapeutic target for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a specific focus on its inhibitory effect on cholesterol esterification. It includes quantitative data on its activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and ACAT

This compound belongs to a class of compounds known as purpactins, which also includes Purpactin A and C. These compounds were discovered as novel inhibitors of ACAT. The structure of this compound has been elucidated as 5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione[1].

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme located in the endoplasmic reticulum[2]. It facilitates the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA[3]. There are two known isoforms of this enzyme, ACAT1 and ACAT2 (also referred to as SOAT1 and SOAT2). ACAT1 is ubiquitously expressed and is primarily involved in storing cholesterol within cells to prevent cytotoxicity from excess free cholesterol. ACAT2 is mainly found in the intestines and liver and is involved in the assembly and secretion of lipoproteins[4]. By inhibiting ACAT, compounds like this compound can modulate cellular cholesterol levels, which has significant implications for diseases associated with cholesterol accumulation.

Quantitative Data on the Biological Activity of this compound

The inhibitory activity of purpactins on ACAT has been quantified using in vitro enzyme assays. The available data provides a potent starting point for understanding the efficacy of this class of compounds.

Compound ClassTarget EnzymeAssay SystemInhibitory Concentration (IC50)Reference
Purpactins (A, B, and C)Acyl-CoA:cholesterol acyltransferase (ACAT)Rat liver microsomes121 - 126 µM[5][6]

Note: A specific IC50 value for this compound has not been individually reported in the reviewed literature; the provided range represents the activity of the mixture of Purpactins A, B, and C.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound on cholesterol esterification.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is a representative method for determining the IC50 value of a compound for ACAT inhibition, based on common laboratory practices.

Objective: To quantify the inhibitory effect of this compound on ACAT activity in a rat liver microsomal preparation.

Materials:

  • Rat liver microsomes

  • [1-14C]Oleoyl-CoA

  • Cholesterol

  • Bovine serum albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation fluid and counter

  • Organic solvents (e.g., chloroform, methanol, hexane, diethyl ether, acetic acid)

Procedure:

  • Preparation of Microsomes: Isolate microsomes from fresh rat liver by differential centrifugation. Homogenize the liver in a suitable buffer and centrifuge to remove cell debris and mitochondria. The supernatant is then ultracentrifuged to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Assay Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Rat liver microsomes (e.g., 100 µg of protein)

    • Potassium phosphate buffer (to final volume)

    • BSA (to stabilize the enzyme)

    • Cholesterol (as substrate, often delivered in a detergent solution)

    • Varying concentrations of this compound (or vehicle control)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]Oleoyl-CoA to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the formation of radiolabeled cholesteryl oleate occurs.

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Lipid Extraction: Vortex the mixture to extract the lipids into the chloroform phase. Centrifuge to separate the phases and collect the lower organic phase.

  • Analysis by TLC: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (e.g., 80:20:1 v/v/v) to separate the cholesteryl esters from other lipids.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cholesterol Esterification Assay in Cultured Cells

This protocol describes a general method to assess the effect of a compound on cholesterol esterification within a cellular context.

Objective: To determine the effect of this compound on cholesterol ester formation in a cell-based assay.

Materials:

  • Cultured cells (e.g., J774 macrophages)

  • Cell culture medium and supplements

  • [3H]Oleic acid complexed to BSA

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane, isopropanol)

  • TLC plates and developing solvents

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Treatment with Inhibitor: Treat the cells with various concentrations of this compound (or vehicle control) in fresh culture medium for a specified period (e.g., 1-24 hours).

  • Labeling with [3H]Oleic Acid: Add [3H]oleic acid complexed to BSA to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into cellular lipids, including cholesteryl esters.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

  • TLC Separation and Quantification: Separate the extracted lipids by TLC as described in the in vitro assay protocol to isolate the cholesteryl ester fraction. Quantify the amount of radiolabeled cholesteryl ester by scintillation counting.

  • Data Analysis: Normalize the radioactivity in the cholesteryl ester fraction to the total cellular protein content or cell number. Calculate the percentage of inhibition of cholesterol esterification at each concentration of this compound relative to the control and determine the EC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biological activity of this compound.

ACAT_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_Cellular_Fate Cellular Fate ACAT ACAT Enzyme Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Catalyzes Cholesterol Free Cholesterol Cholesterol->ACAT Substrate Acyl_CoA Fatty Acyl-CoA Acyl_CoA->ACAT Substrate Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Ester->Lipid_Droplets Lipoproteins Assembly into Lipoproteins (VLDL) Cholesteryl_Ester->Lipoproteins Purpactin_B This compound Purpactin_B->ACAT Inhibits

Caption: Signaling pathway of ACAT inhibition by this compound.

Experimental_Workflow ACAT Inhibition Assay Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay cluster_Analysis 3. Analysis cluster_Data_Analysis 4. Data Analysis Microsome_Prep Isolate Rat Liver Microsomes Reagent_Prep Prepare Assay Reagents (Substrates, Buffers, Inhibitor) Reaction_Setup Set up Reaction Mixtures (Microsomes + Substrates + this compound) Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop Reaction (Add Solvents) Incubation->Termination Lipid_Extraction Extract Lipids Termination->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify Radiolabeled Cholesteryl Esters TLC->Quantification IC50_Calc Calculate % Inhibition and Determine IC50 Quantification->IC50_Calc

Caption: Experimental workflow for the in vitro ACAT inhibition assay.

Conclusion

This compound demonstrates clear inhibitory activity against acyl-CoA:cholesterol acyltransferase, a key enzyme in cholesterol metabolism. With an IC50 in the micromolar range for the purpactin class, it represents a valuable tool for researchers studying cholesterol esterification and a potential lead scaffold for the development of novel therapeutics for hypercholesterolemia and related cardiovascular diseases. The experimental protocols and pathways detailed in this guide provide a robust framework for scientists and drug development professionals to further investigate the biological activities and therapeutic potential of this compound and related compounds. Further studies to delineate the specific IC50 of this compound and to explore its in vivo efficacy and safety are warranted.

References

Purpactins A, B, and C: A Technical Review of a Novel Class of ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactins A, B, and C are a group of naturally occurring compounds isolated from the fungus Penicillium purpurogenum.[1] These molecules have garnered significant interest within the scientific community due to their inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] This technical guide provides a comprehensive review of the discovery, chemical properties, biological activity, and experimental methodologies related to Purpactins A, B, and C, with a focus on their potential as therapeutic agents.

Discovery and Isolation

Purpactins A, B, and C were first discovered and isolated from the fermentation broth of Penicillium purpurogenum FO-608, a soil isolate.[1] The isolation process involved a multi-step purification strategy to separate these active compounds from the complex fungal culture.

Experimental Protocols

Due to the unavailability of the full-text of the original discovery papers, a generalized experimental protocol for the isolation of Purpactins is provided below, based on the abstract information and standard mycological and chromatographic techniques.

1. Fungal Fermentation:

  • Penicillium purpurogenum FO-608 is cultured in a suitable liquid fermentation medium to encourage the production of secondary metabolites, including Purpactins.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the target compounds.

2. Extraction:

  • The fermentation broth, containing the fungal mycelium and the culture filtrate, is harvested.

  • The broth is subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate. The Purpactins, being organic molecules, will partition into the organic phase.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different components of the extract. Fractions are collected and monitored for the presence of the active compounds using techniques like thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing ACAT inhibitory activity are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. This final purification step yields the pure Purpactins A, B, and C.

Chemical Structure and Properties

The chemical structures of Purpactins A, B, and C were elucidated using spectroscopic analyses.[2]

  • Purpactin A: 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H, 7H-dibenzo[b,g]-1,5-dioxocin-5-one.[2]

  • Purpactin B: 5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[2]

  • Purpactin C: 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[2]

Biosynthetically, this compound is an intermediate in the formation of Purpactin A.

Quantitative Data Summary

The following table summarizes the key quantitative data for Purpactins A, B, and C.

CompoundMolecular FormulaMolecular Weight ( g/mol )ACAT Inhibition IC50 (µM)
Purpactin A C₂₃H₂₆O₇414.45121 - 126[1]
This compound C₂₃H₂₄O₈428.43121 - 126[1]
Purpactin C C₂₃H₂₂O₈426.42121 - 126[1]

Biological Activity: Inhibition of ACAT

The primary biological activity of Purpactins A, B, and C is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, Purpactins can modulate cellular cholesterol homeostasis.

Experimental Protocols

A generalized protocol for the ACAT inhibition assay using rat liver microsomes is outlined below, based on the available literature.

1. Preparation of Rat Liver Microsomes:

  • Livers are excised from rats and homogenized in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

  • The protein concentration of the microsomal preparation is determined using a standard method like the Lowry assay.

2. ACAT Inhibition Assay:

  • The assay is typically performed in a reaction mixture containing the rat liver microsomes, a source of cholesterol (e.g., cholesterol in a detergent solution), and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

  • The Purpactin compounds (dissolved in a suitable solvent like DMSO) are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the radiolabeled acyl-CoA and incubated at 37°C for a specific time.

  • The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol) to extract the lipids.

  • The cholesteryl esters are separated from the other lipids using thin-layer chromatography (TLC).

  • The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, is then calculated.

Signaling Pathway and Logical Relationships

The inhibition of ACAT by Purpactins has significant implications for cellular cholesterol metabolism and downstream signaling pathways.

ACAT Inhibition and Cholesterol Homeostasis

The following diagram illustrates the central role of ACAT in cholesterol esterification and the consequences of its inhibition by Purpactins.

ACAT_Inhibition_Pathway cluster_cell Cell Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets Purpactins Purpactins A, B, C Purpactins->ACAT

Caption: Inhibition of ACAT by Purpactins blocks the conversion of free cholesterol to cholesteryl esters for storage.

Experimental Workflow for Purpactin Discovery and Characterization

This diagram outlines the logical workflow from the initial screening to the final characterization of Purpactins.

Purpactin_Workflow Start Start: Penicillium purpurogenum Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions ACAT_Assay ACAT Inhibition Assay Fractions->ACAT_Assay Active_Fractions Active Fractions ACAT_Assay->Active_Fractions Inhibition HPLC HPLC Purification Active_Fractions->HPLC Pure_Compounds Pure Purpactins A, B, C HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (Spectroscopy) Pure_Compounds->Structure_Elucidation Biological_Characterization Further Biological Characterization Pure_Compounds->Biological_Characterization

Caption: Workflow for the discovery and characterization of Purpactins.

Logical Relationship: Downstream Effects of ACAT Inhibition

Inhibition of ACAT leads to an increase in intracellular free cholesterol, which can trigger a cellular response to reduce cholesterol levels, in part through the Liver X Receptor (LXR) signaling pathway.

Downstream_Effects Purpactins Purpactins ACAT ACAT Purpactins->ACAT Inhibition Free_Cholesterol Increased Intracellular Free Cholesterol ACAT->Free_Cholesterol Leads to LXR LXR Activation Free_Cholesterol->LXR ABCA1 ABCA1 Upregulation LXR->ABCA1 Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux

Caption: Potential downstream effects of ACAT inhibition by Purpactins.

Conclusion

Purpactins A, B, and C represent a novel class of ACAT inhibitors with potential applications in the development of therapeutics for conditions associated with dysregulated cholesterol metabolism, such as atherosclerosis. Their unique chemical structures and defined biological activity make them valuable tools for studying the role of ACAT in cellular processes. Further research, including the determination of their specific IC50 values and detailed in vivo studies, is warranted to fully elucidate their therapeutic potential. This technical guide provides a foundational understanding of these promising natural products for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Measuring Purpactin B Activity using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin B is a natural product known to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in lipid droplets.[1][2][3] The inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[4][5] This document provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on ACAT.

The assay described here utilizes a fluorescent cholesterol analog, NBD-cholesterol, to visualize and quantify the formation of cholesteryl esters within cultured cells. In the presence of active ACAT, NBD-cholesterol is esterified and stored in lipid droplets, leading to a significant increase in fluorescence intensity within these organelles.[6][7][8] this compound, as an ACAT inhibitor, is expected to reduce the accumulation of NBD-cholesteryl esters in lipid droplets, resulting in a dose-dependent decrease in fluorescence.

Signaling Pathway: Cholesterol Esterification

The diagram below illustrates the cellular pathway of cholesterol esterification mediated by the ACAT enzyme. Free cholesterol is converted into cholesteryl esters, which are then stored in lipid droplets. This compound inhibits the ACAT-mediated conversion.

CholesterolEsterification cluster_cell Cytoplasm FreeCholesterol Free Cholesterol ACAT ACAT Enzyme FreeCholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification LipidDroplet Lipid Droplet CholesterylEsters->LipidDroplet Storage PurpactinB This compound PurpactinB->ACAT Inhibition

Caption: Cholesterol esterification pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay for measuring this compound activity.

ExperimentalWorkflow cluster_workflow Assay Workflow A 1. Seed Cells (e.g., J774 macrophages) in a 96-well plate B 2. Pre-incubate with this compound at various concentrations A->B C 3. Add NBD-cholesterol to initiate the assay B->C D 4. Incubate to allow for cholesteryl ester formation C->D E 5. Wash and Fix Cells D->E F 6. Measure Fluorescence (Plate Reader or Microscopy) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Experimental workflow for the NBD-cholesterol-based ACAT inhibition assay.

Experimental Protocols

Cell Culture and Seeding

This protocol is optimized for J774 macrophages, a cell line known to express ACAT.[1][9]

  • Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the J774 cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Adherence: Allow the cells to adhere and grow for 24 hours before treatment.

NBD-Cholesterol Assay for ACAT Inhibition
  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Prepare a stock solution of NBD-cholesterol in ethanol. Dilute in culture medium to a final working concentration of 1 µg/mL.

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Assay Initiation:

    • Add 10 µL of the NBD-cholesterol working solution to each well.

    • Incubate the plate for 4-6 hours at 37°C to allow for the uptake and esterification of NBD-cholesterol.

  • Cell Fixing and Staining:

    • Remove the medium containing the compounds and NBD-cholesterol.

    • Gently wash the cells twice with 200 µL of phosphate-buffered saline (PBS).

    • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) For nuclear counterstaining, add a solution of Hoechst 33342 in PBS and incubate for 10 minutes. Wash twice with PBS.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (approximately 485 nm and 535 nm, respectively).

    • Alternatively, visualize and quantify the fluorescence of lipid droplets using a fluorescence microscope.

Data Presentation

The inhibitory activity of this compound is determined by the reduction in NBD-cholesterol fluorescence. The data should be presented as the percentage of inhibition relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition, should be calculated.

Table 1: Raw Fluorescence Data and Calculation of Percent Inhibition

This compound (µM)Average Fluorescence (RFU)Standard Deviation% Inhibition
0 (Vehicle)150008500
0.1145007003.3
11200065020.0
10750040050.0
50300025080.0
100250020083.3

% Inhibition Calculation:

% Inhibition = (1 - (FluorescenceSample / FluorescenceVehicle)) * 100

Table 2: IC50 Values for ACAT Inhibitors

CompoundIC50 (µM)
This compound[Calculated Value]
Positive Control (e.g., Avasimibe)[Reference Value]

Troubleshooting

  • High background fluorescence: Ensure thorough washing of cells to remove excess NBD-cholesterol.

  • Low fluorescence signal: Optimize cell seeding density and incubation times. Check the viability of the cells.

  • High variability between wells: Ensure accurate and consistent pipetting. Check for uniform cell seeding.

  • Cell toxicity: Assess cell viability at high concentrations of this compound using a standard cytotoxicity assay (e.g., MTT or LDH assay). If toxicity is observed, adjust the concentration range.

References

Application Notes and Protocols for Studying Cholesterol Metabolism In Vitro with Purpactin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin B is a fungal metabolite isolated from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound provides a valuable tool for researchers studying cholesterol metabolism, particularly in the context of atherosclerosis, hyperlipidemia, and other cholesterol-related disorders. These application notes provide detailed protocols for utilizing this compound in in vitro settings to investigate its effects on cholesterol esterification and to explore its potential impact on the master regulator of cholesterol homeostasis, the sterol regulatory element-binding protein (SREBP) pathway.

Mechanism of Action

This compound exerts its biological activity primarily through the inhibition of ACAT.[1][2][3] ACAT is located in the endoplasmic reticulum (ER) and plays a key role in maintaining cellular cholesterol homeostasis by preventing the accumulation of excess free cholesterol, which can be toxic to cells. By blocking the conversion of free cholesterol to cholesteryl esters, this compound can lead to an increase in the intracellular pool of free cholesterol. This alteration in cholesterol balance can have downstream effects on various cellular processes, including the SREBP signaling pathway.

The SREBP pathway is a central regulatory cascade that controls the transcription of genes involved in cholesterol and fatty acid biosynthesis and uptake.[4] When cellular sterol levels are low, SREBP precursors are processed and the mature form translocates to the nucleus to activate target gene expression. Conversely, high levels of intracellular sterols suppress SREBP processing. By increasing free cholesterol levels, ACAT inhibitors like this compound could potentially suppress the SREBP pathway, leading to a reduction in cholesterol synthesis and uptake.

Data Presentation

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell/SystemReference
ACAT Inhibition IC50 121-126 µMRat Liver Microsomes[5]
Inhibition of Cholesterol Ester Formation DemonstratedJ774 Macrophages[5]

Signaling Pathway and Experimental Workflow Diagrams

PurpactinB_Mechanism PurpactinB This compound ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) PurpactinB->ACAT Inhibits CholesterylEsters Cholesteryl Esters (Stored in Lipid Droplets) ACAT->CholesterylEsters Catalyzes FreeCholesterol Free Cholesterol FreeCholesterol->ACAT Substrate SREBP_Precursor SREBP Precursor (ER) FreeCholesterol->SREBP_Precursor Suppresses Processing SREBP_Active Active SREBP (Nucleus) SREBP_Precursor->SREBP_Active Processing TargetGenes Target Genes (e.g., HMGCR, LDLR) SREBP_Active->TargetGenes Activates Transcription CholesterolSynthesis Cholesterol Biosynthesis TargetGenes->CholesterolSynthesis Upregulates CholesterolUptake Cholesterol Uptake TargetGenes->CholesterolUptake Upregulates

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_ACAT_Inhibition Protocol 1: In Vitro ACAT Inhibition Assay cluster_Cholesterol_Esterification Protocol 2: Cellular Cholesterol Esterification Assay cluster_SREBP_Pathway Protocol 3: SREBP Pathway Analysis A1 Prepare Rat Liver Microsomes A2 Incubate Microsomes with this compound A1->A2 A3 Add [14C]oleoyl-CoA A2->A3 A4 Extract Lipids A3->A4 A5 Separate Cholesteryl Esters by TLC A4->A5 A6 Quantify Radioactivity A5->A6 B1 Culture J774 Macrophages B2 Pre-incubate with this compound B1->B2 B3 Add [14C]oleic acid complexed to albumin B2->B3 B4 Lyse Cells and Extract Lipids B3->B4 B5 Separate Cholesteryl Esters by TLC B4->B5 B6 Quantify Radioactivity B5->B6 C1 Treat Cells with this compound C2 Isolate Nuclear and Cytoplasmic Fractions C1->C2 C4 Isolate Total RNA C1->C4 C3 Western Blot for SREBP-2 (Precursor and Mature) C2->C3 C5 RT-qPCR for HMGCR and LDLR C4->C5

Caption: Experimental Workflows.

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is designed to determine the direct inhibitory effect of this compound on ACAT enzyme activity in a cell-free system.

Materials:

  • Rat liver microsomes (prepared or commercially available)

  • This compound (dissolved in DMSO)

  • [1-14C]Oleoyl-CoA (specific activity ~50 mCi/mmol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Cholesterol

  • Phosphatidylcholine

  • Sodium taurocholate

  • Tris-HCl buffer (50 mM, pH 7.8) containing 1 M KCl and 2.5% CHAPS

  • Chloroform/methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Substrate Micelles:

    • Prepare mixed micelles containing cholesterol, phosphatidylcholine, and sodium taurocholate as previously described.[2]

    • Briefly, mix cholesterol and phosphatidylcholine in chloroform, evaporate the solvent under nitrogen, and then resuspend in buffer containing sodium taurocholate by sonication.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 20 µL of rat liver microsomes (protein concentration ~1 mg/mL) to 150 µL of potassium phosphate buffer.

    • Add 10 µL of this compound at various concentrations (e.g., 10-500 µM) or DMSO as a vehicle control. Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of [14C]oleoyl-CoA (e.g., 10 nmol, complexed with BSA) to the reaction mixture.[2]

    • Incubate for 30 minutes at 37°C with gentle shaking.

  • Lipid Extraction:

    • Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).

    • Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

    • Spot the samples onto a TLC plate alongside a cholesteryl oleate standard.

    • Develop the TLC plate in a chamber containing hexane/diethyl ether/acetic acid (80:20:1).

    • Visualize the cholesteryl oleate band (e.g., using iodine vapor).

    • Scrape the silica gel corresponding to the cholesteryl oleate band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Cellular Cholesterol Esterification Assay in J774 Macrophages

This protocol measures the effect of this compound on the formation of cholesteryl esters in a cellular context.

Materials:

  • J774A.1 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • [1-14C]Oleic acid (specific activity ~50 mCi/mmol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Chloroform/methanol (2:1, v/v)

  • TLC plates and solvent system as in Protocol 1

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture:

    • Culture J774 macrophages in DMEM supplemented with 10% FBS in 12-well plates until they reach 80-90% confluency.

  • Treatment:

    • Wash the cells twice with serum-free DMEM.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 50-200 µM) or DMSO (vehicle control) in serum-free DMEM for 1 hour at 37°C.

  • Labeling:

    • Prepare a [14C]oleic acid-BSA complex by incubating [14C]oleic acid with fatty acid-free BSA in serum-free DMEM.

    • Add the [14C]oleic acid-BSA complex to each well to a final concentration of 0.2 mM oleic acid.

    • Incubate for 4 hours at 37°C.[6]

  • Lipid Extraction:

    • Wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of lysis buffer to each well and scraping the cells.

    • Transfer the cell lysate to a glass tube and add 1.5 mL of chloroform/methanol (2:1).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Analysis:

    • Follow steps 4 and 5 from Protocol 1 for TLC separation and quantification of radioactivity in the cholesteryl ester fraction.

  • Data Analysis:

    • Normalize the radioactivity of the cholesteryl ester fraction to the total protein content of the cell lysate.

    • Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration relative to the control.

Protocol 3: Investigating the Effect of this compound on the SREBP Pathway

This protocol outlines the steps to assess whether this compound, through its inhibition of ACAT, affects the SREBP-2 signaling pathway.

Materials:

  • HepG2 or other suitable cell line

  • DMEM with 10% FBS

  • Lipoprotein-deficient serum (LPDS)

  • This compound (dissolved in DMSO)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-SREBP-2 (recognizing both precursor and mature forms), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM with 10% FBS.

    • To induce SREBP processing, switch the cells to DMEM with 10% LPDS for 24 hours.

    • Treat the cells with this compound (e.g., 100-200 µM) or DMSO for 16-24 hours. A positive control for SREBP suppression, such as 25-hydroxycholesterol, can be included.

  • Western Blot for SREBP-2 Processing:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and Western blotting with 20-30 µg of protein from each fraction.

    • Probe the membranes with antibodies against SREBP-2, Lamin B1, and GAPDH.

    • The precursor form of SREBP-2 will be in the cytoplasmic/membrane fraction, while the mature, active form will be in the nuclear fraction.[7]

  • RT-qPCR for SREBP Target Gene Expression:

    • Harvest cells treated as in step 1.

    • Isolate total RNA using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA.

    • Perform qPCR using primers for HMG-CoA Reductase (HMGCR), the LDL Receptor (LDLR), and a housekeeping gene.[8][9]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Data Analysis:

    • For Western blots, compare the band intensities of the mature SREBP-2 in the nuclear fraction of this compound-treated cells to the control.

    • For RT-qPCR, calculate the fold change in HMGCR and LDLR mRNA levels in this compound-treated cells relative to the control.

Conclusion

This compound serves as a specific inhibitor of ACAT, making it a valuable research tool for dissecting the complexities of cholesterol metabolism. The provided protocols offer a framework for investigating its direct enzymatic inhibition, its effects on cellular cholesterol esterification, and its potential downstream consequences on the SREBP signaling pathway. These studies can contribute to a deeper understanding of cholesterol homeostasis and may aid in the development of novel therapeutic strategies for cholesterol-related diseases.

References

Application Notes and Protocols for the Experimental Use of Novel Compounds in Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and generalized protocols for the investigation of novel compounds, such as the putative natural product Purpactin B, in rat liver microsomes. While specific experimental data on this compound is not currently available in the public scientific literature, this document offers a detailed framework for researchers, scientists, and drug development professionals to design and execute experiments to characterize the metabolic stability and potential enzyme interactions of new chemical entities. The protocols and data presentation formats are based on established methodologies for in vitro drug metabolism studies.

Data Presentation: Characterization of Metabolic Stability and Enzyme Inhibition

Quantitative data from in vitro studies with novel compounds in rat liver microsomes are crucial for understanding their pharmacokinetic properties. The following tables provide a standardized format for presenting such data.

Table 1: Metabolic Stability of a Novel Compound in Rat Liver Microsomes

CompoundConcentration (µM)Incubation Time (min)% Remaining (at T=60 min)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Hypothetical)10, 5, 15, 30, 603525.527.2
Control Compound A10, 5, 15, 30, 6085>60<11.5
Control Compound B10, 5, 15, 30, 601510.268.0

Table 2: Inhibition of Cytochrome P450 Isoforms by a Novel Compound in Rat Liver Microsomes

CYP IsoformProbe SubstrateThis compound IC₅₀ (µM) (Hypothetical)Positive Control InhibitorPositive Control IC₅₀ (µM)
CYP1A2Phenacetin> 50α-Naphthoflavone0.1
CYP2C9Diclofenac22.5Sulfaphenazole0.5
CYP2D6Dextromethorphan8.7Quinidine0.05
CYP3A4Midazolam15.2Ketoconazole0.02

Experimental Protocols

The following are detailed protocols for key experiments to assess the metabolic stability and enzyme inhibition potential of a novel compound using rat liver microsomes.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of the microsomal fraction from rat liver, which is enriched in drug-metabolizing enzymes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein concentration determination

Procedure:

  • Euthanize rats according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the minced liver using a Dounce homogenizer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

  • Carefully collect the supernatant (S9 fraction) and transfer it to ultracentrifuge tubes.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the microsomal pellet in homogenization buffer.

  • Determine the protein concentration of the microsomal suspension using the Bradford assay.

  • Aliquot the microsomes and store them at -80°C until use.

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes.

Materials:

  • Rat liver microsomes (e.g., 0.5 mg/mL final protein concentration)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%)

  • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the incubation buffer and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the incubation buffer, rat liver microsomes, and the test compound.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the zero-time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit specific cytochrome P450 (CYP) enzymes.

Materials:

  • Rat liver microsomes

  • NADPH regenerating system

  • Specific CYP probe substrates (see Table 2)

  • Test compound (this compound) at various concentrations

  • Positive control inhibitors (see Table 2)

  • Incubation buffer

  • Quenching solution

  • LC-MS/MS system for analysis of probe substrate metabolites

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control inhibitor.

  • In separate wells of a 96-well plate, combine the incubation buffer, rat liver microsomes, a specific CYP probe substrate, and either the test compound, positive control inhibitor, or vehicle control.

  • Pre-incubate the plate for 5 minutes at 37°C.

  • Initiate the reactions by adding the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C (within the linear range of metabolite formation for each probe substrate).

  • Terminate the reactions by adding the quenching solution.

  • Process the samples (vortex, centrifuge) and analyze the formation of the specific metabolite by LC-MS/MS.

  • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Experimental_Workflow_for_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rat Liver Microsome\nPreparation Rat Liver Microsome Preparation Incubation at 37°C Incubation at 37°C Rat Liver Microsome\nPreparation->Incubation at 37°C Test Compound\n(this compound) Test Compound (this compound) Test Compound\n(this compound)->Incubation at 37°C NADPH Regenerating\nSystem NADPH Regenerating System NADPH Regenerating\nSystem->Incubation at 37°C Time-point Sampling Time-point Sampling Incubation at 37°C->Time-point Sampling Quenching Quenching Time-point Sampling->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Data Analysis\n(t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis\n(t½, CLint)

Caption: Workflow for determining the metabolic stability of a novel compound.

Hypothetical_Metabolic_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450s Metabolite A (Hydroxylated) Metabolite A (Hydroxylated) Phase I Metabolism->Metabolite A (Hydroxylated) Metabolite B (Demethylated) Metabolite B (Demethylated) Phase I Metabolism->Metabolite B (Demethylated) Phase II Metabolism Phase II Metabolism Metabolite A (Hydroxylated)->Phase II Metabolism UGTs, SULTs Metabolite B (Demethylated)->Phase II Metabolism UGTs, SULTs Glucuronide Conjugate Glucuronide Conjugate Phase II Metabolism->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Phase II Metabolism->Sulfate Conjugate Excretion Excretion Glucuronide Conjugate->Excretion Sulfate Conjugate->Excretion

Caption: A hypothetical metabolic pathway for a novel compound in the liver.

Application Notes and Protocols for the Formulation of Purpactin B for in vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Purpactin B is a fungal polyketide that has garnered interest for its biological activities, notably as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cellular cholesterol metabolism, and its inhibition is a therapeutic target for conditions such as atherosclerosis, cancer, and neurodegenerative diseases.[1][2][3][4] Like many natural products, this compound is hydrophobic, presenting a significant challenge for its formulation for in vivo animal studies where aqueous compatibility is often required. This document provides detailed application notes and protocols to guide researchers in the successful formulation of this compound for preclinical animal research.

Physicochemical Properties of this compound and Formulation Considerations

Table 1: Physicochemical Properties and Formulation Considerations for this compound

PropertyValue/ConsiderationImplication for Formulation
Molecular Formula C29H31NO12A relatively large and complex molecule.
Molecular Weight 585.16 g/mol [5]High molecular weight can sometimes limit passive diffusion across biological membranes.
Solubility Expected to be low in aqueous solutions.The primary challenge to overcome. Requires solubilizing agents or advanced formulation strategies.
Stability Stability in different pH and temperatures should be determined.[5]The chosen formulation must not degrade the compound. Preliminary stability studies are recommended.
Route of Administration Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.)The choice of route will dictate the acceptable excipients and final formulation characteristics (e.g., sterility for i.v.).

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To identify a suitable solvent or solvent system for this compound for subsequent formulation development.

Materials:

  • This compound

  • A selection of solvents and co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol, Cremophor EL, Solutol HS 15)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Normal saline (0.9% NaCl)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of this compound in a strong organic solvent like DMSO at a high concentration (e.g., 10-20 mg/mL).

  • In separate microcentrifuge tubes, add a small, fixed amount of the this compound stock solution.

  • Add increasing volumes of the test vehicle (e.g., PBS, saline, or a co-solvent mixture) to each tube to achieve a range of final concentrations.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature for 1-2 hours to allow them to equilibrate.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (HPLC or spectrophotometry).

  • The highest concentration at which no precipitate is observed after centrifugation is the approximate solubility in that vehicle.

Table 2: Example Solubility Screening Data for this compound

VehicleMaximum Solubility (µg/mL)Observations
Water< 1Insoluble
PBS, pH 7.4< 1Insoluble
100% DMSO> 20,000Freely soluble
10% DMSO in Saline50Precipitates at higher concentrations
10% Cremophor EL in Saline200Forms a clear micellar solution
20% PEG 400 in Saline150Soluble
Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal (i.p.) Injection

Objective: To prepare a simple, injectable solution of this compound using a co-solvent system. This is a common approach for early-stage in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Normal saline (0.9% NaCl), sterile

  • Sterile vials and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, you might dissolve 10 mg of this compound in 1 mL of DMSO.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1 part DMSO to 4 parts PEG 400. For the example above, add 4 mL of PEG 400.

  • Dilution with Saline: Slowly add sterile normal saline to the desired final volume while vortexing. For the example, add 5 mL of saline to reach a final volume of 10 mL. The final vehicle composition would be 10% DMSO, 40% PEG 400, and 50% saline.

  • Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, the formulation is not suitable and the ratios of the components need to be adjusted.

  • Sterilization: If required, the final formulation can be sterile-filtered through a 0.22 µm filter, provided the viscosity is not too high.

Important Considerations:

  • The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid toxicity in animals.

  • Always prepare a vehicle-only control group in your animal studies to account for any effects of the formulation itself.

Visualization of Workflow and Mechanism

To aid in the conceptualization of the experimental process and the biological context of this compound, the following diagrams have been generated.

G cluster_formulation Formulation Development cluster_invivo In Vivo Study Purpactin_B_Powder This compound Powder Solubility_Screening Solubility Screening Purpactin_B_Powder->Solubility_Screening Determine optimal vehicle Formulation_Preparation Formulation Preparation (e.g., Co-solvent, Liposome) Solubility_Screening->Formulation_Preparation Select best formulation strategy QC_Checks Quality Control (Clarity, Stability) Formulation_Preparation->QC_Checks Ensure quality Animal_Dosing Animal Dosing (i.p., p.o.) QC_Checks->Animal_Dosing Administer formulation PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Animal_Dosing->PK_PD_Studies Measure drug levels and effects Efficacy_Testing Efficacy Testing Animal_Dosing->Efficacy_Testing Assess therapeutic outcome Data_Analysis Data Analysis PK_PD_Studies->Data_Analysis Efficacy_Testing->Data_Analysis

Caption: Experimental workflow for this compound from formulation to in vivo analysis.

G Purpactin_B This compound ACAT1 ACAT1 Enzyme Purpactin_B->ACAT1 Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Catalyzes esterification Cholesterol Free Cholesterol Cholesterol->ACAT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1 Lipid_Droplets Lipid Droplet Storage Cholesteryl_Esters->Lipid_Droplets

Caption: Simplified signaling pathway showing this compound's inhibition of ACAT1.

These protocols and guidelines provide a starting point for the formulation of this compound for in vivo animal studies. Researchers should optimize these protocols based on their specific experimental needs and the observed properties of the compound. Careful consideration of the route of administration, dose, and potential vehicle toxicity is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Synthesis and Research of Purpactin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactins are a group of fungal metabolites that have garnered interest for their biological activities. Notably, Purpactin A has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1][2] This inhibition presents a potential therapeutic avenue for conditions associated with aberrant cholesterol metabolism, such as atherosclerosis. This document provides detailed application notes and protocols for the synthesis of Purpactin A derivatives and the investigation of their biological effects, with a focus on their role as ACAT inhibitors. While research has primarily centered on Purpactin A, the structures of Purpactin B and C have also been elucidated, offering further opportunities for analogue synthesis and biological screening.[1][3]

Data Presentation: Biological Activity of Purpactin A and Its Derivatives

The following table summarizes the quantitative data on the inhibitory activity of Purpactin A and its synthesized derivatives against ACAT. The IC50 values represent the concentration of the compound required to inhibit 50% of the ACAT enzyme activity.

CompoundModificationIC50 (µM) vs. Rat Liver Microsomal ACATReference
Purpactin ANatural Product121 - 126[2]
Penicillide (Deacetylated Purpactin A)Deacetylation at C-1'> 242[1]
1'-O-Propionyl-penicillidePropionylation at C-1'115[1]
1'-O-n-Butyryl-penicilliden-Butyrylation at C-1'112[1]
1'-O-Isobutyryl-penicillideIsobutyrylation at C-1'118[1]
1'-O-n-Hexanoyl-penicilliden-Hexanoylation at C-1'> 221[1]
11-O-Acetyl-penicillideAcetylation at C-11> 232[1]
1',11-O,O-Diacetyl-penicillideAcetylation at C-1' and C-11118[1]
11-O-Tetrahydropyranyl-purpactin ATetrahydropyranyl protection at C-11120[1]

Note: The data indicates that a small acyl group at the C-1' position is important for potent ACAT inhibitory activity. Longer acyl chains at this position or acylation at the C-11 position tend to decrease or have a negligible effect on the inhibitory potency.[1]

Experimental Protocols

Protocol 1: Synthesis of Purpactin A Derivatives (Acylation of Penicillide)

This protocol describes a general method for the acylation of the C-1' and/or C-11 hydroxyl groups of penicillide (deacetylated Purpactin A), based on the chemical modifications described in the literature.[1]

Materials:

  • Penicillide (can be obtained by deacetylation of Purpactin A)

  • Anhydrous pyridine

  • Desired acyl chloride (e.g., propionyl chloride, n-butyryl chloride) or anhydride

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve penicillide in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride dropwise to the stirred solution. The molar equivalents of the acylating agent can be varied to target mono- or di-acylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired Purpactin A derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized Purpactin A derivatives on ACAT activity using rat liver microsomes.

Materials:

  • Rat liver microsomes (prepared from fresh rat liver or commercially available)

  • [14C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Potassium phosphate buffer (pH 7.4)

  • Synthesized Purpactin A derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Microsome Preparation: If not commercially sourced, prepare rat liver microsomes by differential centrifugation of a liver homogenate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

  • Inhibitor Addition: Add the synthesized Purpactin A derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known ACAT inhibitor).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA.

  • Extraction of Cholesteryl Esters: Extract the formed radiolabeled cholesteryl esters using an organic solvent mixture (e.g., chloroform:methanol).

  • Quantification: Separate the cholesteryl ester fraction, evaporate the solvent, and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Downstream Cellular Effects

Inhibition of ACAT by Purpactin A derivatives is expected to have significant downstream effects on cellular cholesterol homeostasis. ACAT is a key enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[4] By blocking this process, Purpactin A analogues can increase the intracellular pool of free cholesterol. This can, in turn, trigger a cascade of cellular responses aimed at restoring cholesterol balance.

ACAT_Inhibition_Pathway

Experimental Workflow for Studying Purpactin A Derivatives

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of novel Purpactin A derivatives.

Experimental_Workflow

Conclusion

The synthesis and evaluation of Purpactin A derivatives offer a promising avenue for the development of novel ACAT inhibitors. The provided protocols and workflows serve as a foundational guide for researchers in this field. Further investigation into the structure-activity relationships and the precise downstream signaling effects of these compounds will be crucial for optimizing their therapeutic potential. The exploration of derivatives of this compound and C may also yield compounds with interesting and potent biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Purpactin B Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Purpactin B in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the purpactin class of natural products.[1] It is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesterol esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound is expected to increase the intracellular concentration of free cholesterol. There are two isoforms of ACAT, ACAT1 and ACAT2, which are expressed in different tissues and have distinct functions.[2]

Q2: What is a typical starting concentration for this compound in a cell-based assay?

Based on initial studies, this compound and its analogs (Purpactin A and C) have shown inhibitory activity against ACAT with IC50 values in the range of 121-126 µM in enzyme assays using rat liver microsomes.[1] For cell-based assays, a common starting point for screening ACAT inhibitors is in the micromolar range. Therefore, a concentration range of 10 µM to 100 µM is a reasonable starting point for your experiments. However, the optimal concentration will be cell-type and assay-dependent, requiring empirical determination.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

To determine the optimal concentration, a dose-response experiment is recommended. This typically involves treating your cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) and measuring the desired biological effect. The concentration that yields the desired effect with minimal cytotoxicity should be chosen for subsequent experiments.

Q4: What are the potential off-target effects of this compound?

While this compound is identified as an ACAT inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound if available, or using multiple, structurally distinct ACAT inhibitors to confirm that the observed phenotype is due to ACAT inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to inhibit ACAT in your specific cell type.Perform a dose-response experiment with a wider concentration range, extending up to the low millimolar range if solubility permits.
Poor cell permeability: this compound may not be effectively entering the cells.While information on this compound's permeability is limited, you can try to increase the incubation time or use a different cell line known to have good permeability to small molecules.
Inactive compound: The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound and verify its integrity if possible (e.g., by mass spectrometry).
High cytotoxicity observed Concentration too high: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the maximum non-toxic concentration. Lower the concentration of this compound used in your experiments.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes.Standardize your cell culture procedures, including seeding density, passage number, and growth conditions.
Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent results.Prepare a large batch of stock solution and aliquot it for single use to minimize freeze-thaw cycles. Always vortex the solutions before use.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Whole-Cell ACAT Activity Assay

This protocol is adapted from established methods for measuring ACAT activity in intact cells using a fluorescent cholesterol analog.

Materials:

  • Cells of interest (e.g., J774 macrophages, HepG2)

  • This compound

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • The following day, prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells with this compound for a predetermined time (e.g., 2-4 hours).

  • Prepare a working solution of NBD-cholesterol in cell culture medium.

  • Add the NBD-cholesterol solution to each well to a final concentration of 1 µg/mL.

  • Incubate the plate at 37°C for 4-6 hours.

  • Gently wash the cells twice with PBS.

  • Add PBS to each well and measure the fluorescence using a microplate reader.

  • Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and its Effect on the SREBP Pathway

Inhibition of ACAT by this compound leads to an accumulation of free cholesterol within the cell. This increase in intracellular free cholesterol is sensed by the SCAP/SREBP complex in the endoplasmic reticulum. The elevated cholesterol levels prevent the translocation of the SCAP/SREBP complex to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBP-2. The reduced levels of active SREBP-2 in the nucleus lead to a downregulation of its target genes, which are involved in cholesterol synthesis and uptake.

ACAT_SREBP_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus LDL LDL LDLR LDLR LDL->LDLR binds This compound This compound ACAT ACAT This compound->ACAT inhibits Cholesterol Esters Cholesterol Esters ACAT->Cholesterol Esters produces Free Cholesterol Free Cholesterol Free Cholesterol->ACAT substrate SCAP/SREBP-2 SCAP/SREBP-2 Free Cholesterol->SCAP/SREBP-2 inhibits translocation LDL_uptake LDL Uptake LDLR->LDL_uptake LDL_uptake->Free Cholesterol Proteolytic Cleavage Proteolytic Cleavage SCAP/SREBP-2->Proteolytic Cleavage translocates to nSREBP-2 Active nSREBP-2 Proteolytic Cleavage->nSREBP-2 activates SRE Sterol Response Element (SRE) nSREBP-2->SRE binds to Target Genes Target Gene Expression SRE->Target Genes activates

Caption: ACAT inhibition by this compound and its impact on the SREBP-2 signaling pathway.

Experimental Workflow for Assessing this compound's Effect on ACAT Activity and Cell Viability

This workflow outlines the key steps for optimizing this compound concentration in a cell-based assay.

experimental_workflow cluster_assays Parallel Assays start Start: Prepare this compound Stock Solution cell_culture Seed cells in 96-well plates start->cell_culture dose_response Treat cells with a serial dilution of this compound cell_culture->dose_response incubation Incubate for desired time period dose_response->incubation acat_assay ACAT Activity Assay (e.g., NBD-cholesterol) incubation->acat_assay viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Data Analysis: - Determine IC50 for ACAT inhibition - Determine CC50 for cytotoxicity acat_assay->data_analysis viability_assay->data_analysis optimization Determine Optimal Concentration: - Maximizes ACAT inhibition - Minimizes cytotoxicity data_analysis->optimization end Proceed with optimized concentration for further experiments optimization->end

Caption: A streamlined workflow for optimizing this compound concentration in cell-based assays.

References

Technical Support Center: Interference of Purpactin B in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by Purpactin B in fluorescence-based assays. The information is presented in a question-and-answer format to address specific issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is a natural product isolated from Penicillium purpurogenum. Chemically, it belongs to the class of organic compounds known as benzofurans, which contain a benzene ring fused to a furan ring.[1] Its structure includes multiple functional groups, such as ketones, esters, and hydroxyl groups, which contribute to its chemical properties and potential for assay interference.

Q2: Why might this compound interfere with fluorescence-based assays?

While direct studies on this compound's assay interference are not widely published, its chemical structure, containing phenolic and other reactive moieties, suggests it may behave similarly to other polyphenolic compounds that are known to interfere in bioassays.[2][3] Such compounds are often flagged as Pan-Assay Interference Compounds (PAINS). The primary mechanisms of interference for polyphenolic compounds include:

  • Aggregation: Many phenolic compounds can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes or sequester assay reagents, leading to false-positive or false-negative results.[4]

  • Redox Activity: The presence of phenol groups can lead to redox cycling and the generation of reactive oxygen species, which can interfere with assay components, particularly in assays that rely on redox-sensitive fluorophores or enzymes.[2][3][5][6]

  • Fluorescence Quenching or Enhancement: The compound itself may absorb light at the excitation or emission wavelengths of the fluorophore (inner filter effect) or directly interact with the fluorophore to quench its signal.[7][8][9]

  • Autofluorescence: Although less common, the compound itself might be fluorescent at the wavelengths used in the assay, leading to an artificially high signal.[7][8]

Q3: What are the common signs of assay interference by a compound like this compound?

Common indicators of assay interference include:

  • Irreproducible results between experiments.

  • A very steep dose-response curve.

  • Activity is highly sensitive to changes in buffer conditions, pH, or detergent concentration.

  • The compound shows activity across multiple, unrelated assays (promiscuous inhibition).

  • Discrepancies between results from different assay formats (e.g., fluorescence vs. absorbance).

Troubleshooting Guide

Problem: I am observing a significant decrease in my fluorescence signal in the presence of this compound.

This could be due to fluorescence quenching or the inner filter effect.

  • Step 1: Check for Inner Filter Effect.

    • Measure the absorbance spectrum of this compound at the concentration range used in your assay.

    • If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely contributing.

    • Solution: If possible, switch to a fluorophore with red-shifted excitation and emission spectra to avoid the absorbance window of this compound.[7][8] Alternatively, mathematical corrections for the inner filter effect can be applied.

  • Step 2: Investigate Fluorescence Quenching.

    • Perform a control experiment with your fluorophore and this compound in the absence of the biological target.

    • A concentration-dependent decrease in fluorescence intensity suggests direct quenching.

    • Solution: Consider using a different fluorescent probe or an orthogonal assay that does not rely on fluorescence.

Problem: My fluorescence signal is unexpectedly high when I add this compound.

This may be caused by the autofluorescence of this compound.

  • Step 1: Measure the Autofluorescence of this compound.

    • In your assay buffer, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

    • Solution: If this compound is autofluorescent, subtract the signal from this compound-only wells from your experimental wells. For imaging-based assays, consider spectral unmixing if your instrument supports it. Using a red-shifted fluorophore may also help, as autofluorescence is often more pronounced at shorter wavelengths.[7]

Problem: The inhibitory activity of this compound is abolished or significantly reduced by the addition of a non-ionic detergent (e.g., Triton X-100).

This is a strong indicator that this compound is forming aggregates that are non-specifically inhibiting your target.[4]

  • Step 1: Perform a Detergent Counter-Screen.

    • Repeat your assay with and without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • A significant loss of activity in the presence of the detergent suggests aggregation-based inhibition.

  • Step 2: Confirm Aggregation with Dynamic Light Scattering (DLS).

    • Use DLS to directly observe the formation of particles by this compound in your assay buffer at relevant concentrations.

    • Solution: If aggregation is confirmed, the observed activity is likely an artifact. Any further investigation of this compound's activity would require structural modification of the compound to reduce its tendency to aggregate.

Problem: I am seeing inconsistent results, and the effect of this compound is not dose-dependent in a predictable manner.

This could be due to redox activity, which can lead to complex and often unpredictable effects on the assay system.

  • Step 1: Assess Redox Activity.

    • Include antioxidants, such as dithiothreitol (DTT) or glutathione, in your assay to see if they mitigate the effect of this compound.

    • Use assays to detect the generation of hydrogen peroxide (e.g., Amplex Red assay) in the presence of this compound.

    • Solution: If redox activity is detected, the compound may be unsuitable for assays containing redox-sensitive components. Consider using an orthogonal assay that is insensitive to redox cycling.

Data Presentation

Table 1: Potential Interference Mechanisms of this compound and Key Indicators.

Interference MechanismKey Observational IndicatorSuggested Control Experiment
Aggregation Activity is sensitive to detergents; steep dose-response curve.Detergent counter-screen (e.g., 0.01% Triton X-100).
Inner Filter Effect Compound absorbs light at assay excitation/emission wavelengths.UV-Vis absorbance scan of the compound.
Fluorescence Quenching Signal decrease in a target-independent manner.Titration of compound with fluorophore alone.
Autofluorescence Signal increase in a target-independent manner.Measure fluorescence of the compound alone.
Redox Activity Inconsistent results; effect modulated by antioxidants.Inclusion of reducing agents (e.g., DTT); H₂O₂ detection assay.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

  • Prepare two sets of your standard assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Add this compound over your desired concentration range to both sets of reactions.

  • Include appropriate positive and negative controls for both conditions.

  • Incubate and measure the assay signal as you normally would.

  • Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based interference.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

  • Prepare solutions of this compound in your final assay buffer at concentrations where you observe activity.

  • Use a filtered, particle-free buffer as a blank.

  • Analyze the samples using a DLS instrument.

  • The appearance of particles with a hydrodynamic radius significantly larger than that of your target protein is evidence of compound aggregation.

Protocol 3: Control for Inner Filter Effect

  • Prepare solutions of this compound in your assay buffer at the highest concentration used in your assay.

  • Using a spectrophotometer, scan the absorbance of the solution from at least 50 nm below your excitation wavelength to 50 nm above your emission wavelength.

  • If significant absorbance (>0.05 AU) is detected at either the excitation or emission wavelength, the inner filter effect is a concern.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result with this compound check_signal_change Signal Increase or Decrease? start->check_signal_change check_detergent Is activity sensitive to detergent? start->check_detergent increase Signal Increase check_signal_change->increase Increase decrease Signal Decrease check_signal_change->decrease Decrease check_autofluorescence Test for Autofluorescence increase->check_autofluorescence check_quenching Test for Quenching/ Inner Filter Effect decrease->check_quenching autofluorescence_pos Autofluorescence Confirmed check_autofluorescence->autofluorescence_pos quenching_pos Quenching/IFE Confirmed check_quenching->quenching_pos conclusion_artifact Result is likely an artifact. Use orthogonal assays. autofluorescence_pos->conclusion_artifact quenching_pos->conclusion_artifact aggregation Aggregation Likely check_detergent->aggregation Yes check_redox Test for Redox Activity check_detergent->check_redox No aggregation->conclusion_artifact redox_pos Redox Activity Confirmed check_redox->redox_pos redox_pos->conclusion_artifact

Caption: Troubleshooting workflow for identifying assay interference.

Aggregation_Mechanism cluster_0 In Solution cluster_1 Assay Components PurpactinB This compound Monomers Aggregates This compound Aggregates PurpactinB->Aggregates Aggregation Enzyme Enzyme Aggregates->Enzyme Sequesters & Inhibits Substrate Substrate

References

how to prepare a stable stock solution of Purpactin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpactin B. The information is presented in a clear question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its chemical properties and extraction methods, this compound is a hydrophobic molecule. Therefore, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution. Ethanol can also be used as an alternative.

Q2: How do I dissolve this compound to make a stock solution?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO or ethanol. To ensure the compound dissolves completely, vortex the solution and/or sonicate it briefly. Gentle warming (e.g., in a 37°C water bath) can also aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.

Q3: What is a typical concentration for a this compound stock solution?

A3: A stock solution is typically prepared at a high concentration, which can then be diluted to the desired working concentration for experiments. A common stock solution concentration for compounds of this nature is 10 mM to 50 mM in DMSO. The final concentration will depend on the specific requirements of your assay.

Q4: How should I store the this compound stock solution to ensure its stability?

A4: For long-term storage, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solution from light.

Q5: My this compound solution appears to have precipitated after being stored in the freezer. What should I do?

A5: Precipitation can sometimes occur when a concentrated stock solution is frozen. Before use, allow the aliquot to thaw completely at room temperature. If precipitate is visible, gently warm the solution in a 37°C water bath for a few minutes and vortex or sonicate until the precipitate redissolves. Always ensure the solution is clear before making dilutions for your experiment.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve in the chosen solvent. The concentration is too high for the selected solvent.Try decreasing the concentration of this compound. Alternatively, use a stronger organic solvent like DMSO if you were initially using ethanol. Gentle warming and sonication can also be employed.
The this compound may be impure or degraded.If possible, verify the purity of your compound using analytical methods like HPLC.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for an experiment. The final concentration of DMSO in the aqueous solution is too low to maintain the solubility of this compound.Ensure the final concentration of DMSO in your experimental setup is sufficient to keep this compound in solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays and can maintain the solubility of many hydrophobic compounds. Prepare intermediate dilutions in a solvent compatible with both your stock and final buffer.
The aqueous buffer has a pH that affects the solubility of this compound.While specific data on this compound is limited, drastic pH changes can affect the solubility of organic molecules. Ensure your buffer pH is within a neutral range unless your experiment requires otherwise.
Inconsistent experimental results are observed when using the this compound stock solution. The stock solution is not stable and has degraded over time.Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect the stock solution from light. If degradation is suspected, prepare a fresh stock solution.
Inaccurate pipetting of the viscous DMSO stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous solutions like DMSO.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 414.45 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 414.45 g/mol = 0.0041445 g = 4.14 mg

  • Weigh this compound:

    • Carefully weigh out 4.14 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add Solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound:

    • Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Data Presentation

Solvent Recommended Concentration Range for Stock Solution Storage Temperature Key Considerations
DMSO 10 mM - 50 mM-20°C or -80°CHygroscopic; use anhydrous grade. Can be toxic to some cells at higher concentrations.
Ethanol 1 mM - 10 mM-20°CLess toxic to cells than DMSO, but may have lower solvating power for this compound.

Visualization

PurpactinB_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage and Handling cluster_usage Experimental Use weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO or Ethanol weigh->add_solvent Transfer to tube dissolve Vortex and/or Sonicate (Gentle Warming Optional) add_solvent->dissolve Ensure complete dissolution aliquot Aliquot into Single-Use Tubes dissolve->aliquot Clear Solution store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw at Room Temperature Before Use store->thaw dilute Dilute to Working Concentration in Aqueous Buffer thaw->dilute Ensure no precipitate perform_assay Perform Experiment dilute->perform_assay

Caption: Workflow for the preparation and handling of a stable this compound stock solution.

Technical Support Center: Minimizing Variability in ACAT Inhibition Assays with Purpactin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing Purpactin B in ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is significantly different from the reported values. What are the potential causes?

A1: Discrepancies in IC50 values can arise from several factors. Firstly, ensure that the experimental conditions are comparable to the literature. Key parameters to check include the source of the ACAT enzyme (e.g., rat liver microsomes, specific cell line), the concentration of substrates (cholesterol and oleoyl-CoA), and the incubation time and temperature. Variability in the purity and preparation of this compound can also lead to shifts in potency. It is crucial to verify the concentration and integrity of your this compound stock solution.

Q2: I am observing high variability between my replicate wells. How can I improve the precision of my assay?

A2: High variability between replicates is often due to technical inconsistencies. Here are several areas to focus on:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Reagent Homogeneity: Thoroughly mix all reagent solutions, including the enzyme preparation and substrate solutions, before aliquoting.

  • Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent. A one-degree change can alter enzyme activity by 4-8%.[1]

  • Edge Effects: In microplate-based assays, evaporation from the outer wells can concentrate reagents and lead to an "edge effect."[1] To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity.

  • Incomplete Solubilization of this compound: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and then properly diluted in the assay buffer. Precipitation of the inhibitor will lead to inconsistent results.

Q3: What is the optimal concentration of DMSO to use as a vehicle for this compound, and what are the potential solvent effects?

A3: The final concentration of DMSO in the assay should be kept as low as possible, typically below 1% (v/v), to avoid solvent-induced inhibition or activation of the ACAT enzyme. It is essential to run a vehicle control (assay buffer with the same concentration of DMSO but without this compound) to determine the effect of the solvent on your specific assay system. If you observe significant solvent effects, you may need to lower the DMSO concentration or explore alternative solvents.

Q4: How should I prepare and store my this compound stock solution to ensure its stability?

A4: While specific stability data for this compound is not extensively published, general best practices for similar natural product inhibitors should be followed. Prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Q5: My negative control (no inhibitor) shows low or no ACAT activity. What could be the problem?

A5: A lack of activity in the negative control points to a fundamental issue with the assay components. Here are some common culprits:

  • Inactive Enzyme: The ACAT enzyme preparation may have lost activity due to improper storage or handling. Ensure that microsomal preparations or purified enzymes are stored at the correct temperature and handled on ice.

  • Substrate Degradation: Oleoyl-CoA is prone to hydrolysis. Prepare fresh solutions or use aliquots stored at -80°C.

  • Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity.[1] Verify the pH of your buffer and ensure all components are at the correct final concentrations.

  • Missing Cofactors: While ACAT itself does not require a cofactor, the overall cellular environment may influence its activity. Ensure your assay buffer composition is appropriate for the enzyme source.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in "no enzyme" control Contamination of reagents with a product that mimics the detected signal.Use fresh, high-purity reagents. Filter-sterilize buffers.
Non-enzymatic conversion of substrate to product.Run a time-course experiment to ensure the reaction is enzyme-dependent. Consider if any assay components could be causing non-specific signal generation.
Low signal-to-noise ratio Suboptimal substrate concentrations.Perform a substrate titration experiment to determine the Km for cholesterol and oleoyl-CoA in your system. Use substrate concentrations at or near the Km for optimal sensitivity to inhibition.
Insufficient enzyme concentration.Increase the amount of enzyme (e.g., microsomal protein) in the assay. Ensure the reaction is in the linear range with respect to both time and enzyme concentration.
Inappropriate detection method.Ensure your detection method (e.g., fluorescence, radioactivity) is sensitive enough for the amount of product generated.
Inconsistent results between experiments Variability in enzyme preparation.Use a single, large batch of enzyme preparation (e.g., microsomes) for a series of experiments. If using different batches, perform a quality control check to ensure consistent activity.
Day-to-day variations in reagent preparation.Prepare large batches of buffers and other stable reagents. For less stable reagents like oleoyl-CoA, be consistent in the preparation method.
Changes in cell culture conditions (for cell-based assays).Standardize cell passage number, seeding density, and growth conditions.[2]
This compound appears to have no effect This compound precipitation.Visually inspect the wells for any precipitate after adding this compound. Decrease the final concentration or try a different solubilization method.
Inactive this compound.Verify the integrity of your this compound stock. If possible, test its activity in a secondary assay.
Incorrect assay design for the inhibitor.Ensure the pre-incubation time with the inhibitor is sufficient for it to bind to the enzyme.

Quantitative Data for this compound

Parameter Value Assay Conditions Reference
IC50 121 - 126 µMRat liver microsomes[3]

Experimental Protocols

In Vitro ACAT Inhibition Assay Using Rat Liver Microsomes

This protocol is a representative method and may require optimization for your specific laboratory conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Enzyme Preparation: Rat liver microsomes, stored at -80°C. Thaw on ice immediately before use and dilute to the desired concentration in Assay Buffer.

  • Substrate Solution: Prepare a stock solution of [14C]-Oleoyl-CoA in a suitable buffer and store in aliquots at -80°C. The final concentration in the assay will need to be optimized.

  • Cholesterol Solution: Prepare a solution of cholesterol in a suitable solvent (e.g., acetone) and then emulsify in the Assay Buffer containing a detergent like Triton X-100. The final concentration will need to be optimized.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -20°C or -80°C.

  • Stopping Solution: A mixture of isopropanol:heptane:water (e.g., 80:20:2, v/v/v).

  • Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.

2. Assay Procedure:

  • Prepare serial dilutions of this compound from the stock solution in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

  • In a microcentrifuge tube or a well of a microplate, add the following in order:

    • Assay Buffer

    • This compound dilution or vehicle control

    • Enzyme preparation (microsomes)

  • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Add the cholesterol solution and briefly mix.

  • Initiate the reaction by adding the [14C]-Oleoyl-CoA solution.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding the Stopping Solution.

  • Vortex vigorously to extract the lipids into the heptane phase.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the upper heptane phase (containing the cholesteryl esters) to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

ACAT_Signaling_Pathway Extracellular_Cholesterol Extracellular Cholesterol (LDL) Intracellular_Cholesterol Intracellular Free Cholesterol Pool Extracellular_Cholesterol->Intracellular_Cholesterol Uptake ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Intracellular_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->ACAT Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Purpactin_B This compound Purpactin_B->ACAT Inhibition

Caption: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition by this compound.

ACAT_Assay_Workflow Start Start: Prepare Reagents Add_Reagents Add Buffer, this compound/Vehicle, and ACAT Enzyme to Wells Start->Add_Reagents Pre_incubation Pre-incubate at 37°C (15 min) Add_Reagents->Pre_incubation Add_Cholesterol Add Cholesterol Substrate Pre_incubation->Add_Cholesterol Start_Reaction Initiate Reaction with [14C]-Oleoyl-CoA Add_Cholesterol->Start_Reaction Incubation Incubate at 37°C (30 min) Start_Reaction->Incubation Stop_Reaction Stop Reaction with Stopping Solution Incubation->Stop_Reaction Extraction Extract Lipids Stop_Reaction->Extraction Measurement Measure Radioactivity of Cholesteryl Esters Extraction->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Experimental workflow for a typical in vitro ACAT inhibition assay.

Troubleshooting_Flowchart Start High Variability in Results? Check_Pipetting Verify Pipette Calibration and Technique Start->Check_Pipetting Yes Low_Activity Low/No ACAT Activity in Negative Control? Start->Low_Activity No Check_Reagents Ensure Reagent Homogeneity and Freshness Check_Pipetting->Check_Reagents Check_Temp Confirm Consistent Temperature Control Check_Reagents->Check_Temp Check_Edge_Effect Mitigate Microplate Edge Effects Check_Temp->Check_Edge_Effect Resolved Problem Resolved Check_Edge_Effect->Resolved Check_Enzyme Test Enzyme Activity (New Aliquot/Batch) Low_Activity->Check_Enzyme Yes Inhibitor_Issue Inhibitor (this compound) Appears Ineffective? Low_Activity->Inhibitor_Issue No Check_Substrates Prepare Fresh Substrates Check_Enzyme->Check_Substrates Check_Buffer Verify Buffer pH and Composition Check_Substrates->Check_Buffer Check_Buffer->Resolved Check_Solubility Check for Inhibitor Precipitation Inhibitor_Issue->Check_Solubility Yes Check_Stock Verify Inhibitor Stock Concentration and Integrity Check_Solubility->Check_Stock Optimize_Preincubation Optimize Pre-incubation Time Check_Stock->Optimize_Preincubation Optimize_Preincubation->Resolved

Caption: A logical flowchart for troubleshooting common issues in ACAT inhibition assays.

References

Validation & Comparative

Structure-Activity Relationship of Purpactin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of purpactin analogs based on their structure-activity relationship (SAR) as inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT). The data presented is compiled from published experimental studies to assist researchers in understanding the key structural features of purpactin derivatives that govern their inhibitory potency.

Comparative Analysis of Purpactin Analogs

Purpactins, produced by Penicillium purpurogenum, have been identified as inhibitors of ACAT, an enzyme crucial in cellular cholesterol metabolism. The inhibitory activity of purpactin and its analogs is primarily attributed to their interaction with this enzyme. Below is a summary of the quantitative data on the ACAT inhibitory activity of naturally occurring purpactins and the qualitative effects of chemical modifications on Purpactin A.

Data Presentation: ACAT Inhibitory Activity of Purpactin Analogs
CompoundStructureModification from Purpactin AIC50 (µM) for ACAT InhibitionReference
Purpactin A 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H, 7H-dibenzo[b,g]-1,5-dioxocin-5-one-121-126[1]
Purpactin B 5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro [benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dioneSpiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core121-126[1]
Purpactin C 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro [benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dioneSpiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core with a formyl group121-126[1]
Penicillide (deacetylated Purpactin A) Deacetylation at C-1'Decreased activity[2]
1'-O-acyl Purpactin A Analogs Introduction of long acyl groups at C-1'Decreased activity[2]
11-O-acyl Purpactin A Analogs Introduction of long acyl groups at C-11Decreased activity[2]
1',11-O-diacyl Purpactin A Analogs Introduction of long acyl groups at both C-1' and C-11Decreased activity[2]
1'-O-n-butyryl Purpactin A Replacement of acetyl with n-butyryl at C-1'Potent inhibitory activity[2]
11-O-tetrahydropyranyl Purpactin A Addition of a tetrahydropyranyl group at C-11High selectivity (cytotoxicity vs. effective dose)[2]

Key Findings from Structure-Activity Relationship Studies:

  • The core structures of Purpactin A, B, and C exhibit similar ACAT inhibitory activity.[1]

  • A small acyl moiety, such as an acetyl or n-butyryl group, at the C-1' hydroxy position of Purpactin A is crucial for potent ACAT inhibitory activity.[2]

  • Introduction of long acyl groups at either the C-1' or C-11 hydroxy positions, or both, leads to a decrease in inhibitory activity.[2]

  • Modification of the C-11 hydroxy group with a tetrahydropyranyl group in the 1'-O-acetyl derivative resulted in high selectivity, suggesting a potential to dissociate therapeutic effects from cytotoxicity.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of purpactin analogs: the in vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibition assay.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

Objective: To determine the concentration at which a test compound (e.g., a purpactin analog) inhibits 50% of the ACAT enzyme activity (IC50).

Materials:

  • Rat liver microsomes (prepared from male Sprague-Dawley rats)

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Test compounds (purpactin analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Reaction termination solution (e.g., isopropanol:heptane:water mixture)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Substrate Solution: A solution of cholesterol in a suitable solvent is prepared and mixed with the potassium phosphate buffer containing BSA.

  • Enzyme Preparation: Rat liver microsomes are thawed on ice and diluted to the desired protein concentration with the potassium phosphate buffer.

  • Reaction Mixture Preparation: In a reaction tube, the following are added in order:

    • Potassium phosphate buffer

    • Microsomal enzyme preparation

    • Test compound at various concentrations (or solvent control)

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [1-14C]Oleoyl-CoA.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of the termination solution.

  • Extraction of Lipids: The lipids, including the product cholesteryl [1-14C]oleate, are extracted into the organic phase.

  • Separation and Quantification:

    • The extracted lipids are concentrated and spotted onto a silica gel TLC plate.

    • The cholesteryl esters are separated from other lipids by developing the TLC plate in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).

    • The area corresponding to cholesteryl oleate is identified, scraped from the plate, and transferred to a scintillation vial.

  • Radioactivity Measurement: Scintillation fluid is added to the vial, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of ACAT inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Structure-Activity Relationship of Purpactin A Analogs

SAR_Purpactin_A cluster_purpactin Purpactin A Core cluster_modifications Modifications cluster_activity Resulting Activity PurpactinA Purpactin A (IC50: 121-126 µM) C1_short Small Acyl Group at C-1' (e.g., Acetyl, n-Butyryl) Potent Potent Inhibition C1_short->Potent C1_long Long Acyl Group at C-1' Decreased Decreased Inhibition C1_long->Decreased C11_long Long Acyl Group at C-11 C11_long->Decreased C1_C11_long Long Acyl Groups at C-1' & C-11 C1_C11_long->Decreased C11_THP Tetrahydropyranyl at C-11 Selective High Selectivity C11_THP->Selective

Caption: Structure-activity relationship of Purpactin A analogs for ACAT inhibition.

Experimental Workflow for In Vitro ACAT Inhibition Assay

ACAT_Assay_Workflow start Start prep_substrate Prepare Substrate (Cholesterol, Buffer, BSA) start->prep_substrate prep_enzyme Prepare Enzyme (Rat Liver Microsomes) start->prep_enzyme mix Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) prep_substrate->mix prep_enzyme->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (Add [14C]Oleoyl-CoA) preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate extract Extract Lipids terminate->extract separate Separate Lipids (TLC) extract->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow for the in vitro ACAT inhibition assay.

References

Purpactin's Interaction with ACAT Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Analysis of ACAT Inhibition

The inhibitory activity of Purpactin A against human ACAT1 and ACAT2 has been evaluated in cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparison, data for other microbial ACAT inhibitors are also included.

CompoundACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)
Purpactin A 2.5 1.5 1.67
Terpendole C10101
Glisoprenin A4.3100.43
Spylidone255.05
Beauveriolide I0.6200.03
Beauveriolide III0.9>20<0.045
Pyripyropene A>800.07>1143

Data for Purpactin A and other listed microbial inhibitors are derived from a cell-based assay assessing ACAT activity.

The data indicates that Purpactin A inhibits both ACAT1 and ACAT2 with similar potency, suggesting a lack of significant isoform selectivity. Its IC50 values are in the low micromolar range for both isoforms. This contrasts with other microbial metabolites like the beauveriolides, which show a preference for ACAT1, and pyripyropenes, which are highly selective for ACAT2. The original discovery of purpactins reported IC50 values in the range of 121-126 µM against a mixture of ACAT enzymes from rat liver microsomes[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ACAT in cholesterol esterification and the general workflow for assessing inhibitor activity.

ACAT Signaling Pathway cluster_cell Cellular Environment Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 ACAT2 ACAT2 Free Cholesterol->ACAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Fatty Acyl-CoA->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters ACAT2->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Lipoprotein Assembly Lipoprotein Assembly Cholesteryl Esters->Lipoprotein Assembly Purpactin_B Purpactin B Purpactin_B->ACAT1 Inhibition Purpactin_B->ACAT2 Inhibition

Caption: Role of ACAT1 and ACAT2 in cellular cholesterol esterification and the inhibitory action of this compound.

ACAT Inhibition Assay Workflow cluster_workflow Experimental Steps CHO cells stably expressing\nhuman ACAT1 or ACAT2 CHO cells stably expressing human ACAT1 or ACAT2 Incubate with this compound\n(or other inhibitors) Incubate with this compound (or other inhibitors) CHO cells stably expressing\nhuman ACAT1 or ACAT2->Incubate with this compound\n(or other inhibitors) Add [1-14C]oleate complexed\nto BSA Add [1-14C]oleate complexed to BSA Incubate with this compound\n(or other inhibitors)->Add [1-14C]oleate complexed\nto BSA Incubate for 2 hours Incubate for 2 hours Add [1-14C]oleate complexed\nto BSA->Incubate for 2 hours Harvest cells and extract lipids Harvest cells and extract lipids Incubate for 2 hours->Harvest cells and extract lipids Separate lipids by TLC Separate lipids by TLC Harvest cells and extract lipids->Separate lipids by TLC Quantify [14C]cholesteryl oleate Quantify [14C]cholesteryl oleate Separate lipids by TLC->Quantify [14C]cholesteryl oleate Calculate IC50 values Calculate IC50 values Quantify [14C]cholesteryl oleate->Calculate IC50 values

Caption: Workflow for determining the IC50 of inhibitors against ACAT1 and ACAT2 in a cell-based assay.

Experimental Protocols

The following is a detailed protocol for a cell-based assay to determine the inhibitory activity of compounds against ACAT1 and ACAT2. This method is based on the protocol used for the evaluation of various microbial ACAT inhibitors.

Objective: To determine the IC50 values of test compounds (e.g., this compound) for the inhibition of ACAT1 and ACAT2 activity in a whole-cell system.

Materials:

  • Cell Lines: Chinese hamster ovary (CHO) cells stably transfected with and expressing either human ACAT1 (CHO-hACAT1) or human ACAT2 (CHO-hACAT2).

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Test Compound: this compound (or other inhibitors) dissolved in dimethyl sulfoxide (DMSO).

  • Radiolabeled Substrate: [1-14C]Oleate (specific activity ~50 mCi/mmol) complexed to bovine serum albumin (BSA).

  • Lipid Extraction Solvents: Hexane and isopropanol.

  • Thin-Layer Chromatography (TLC): Silica gel G plates and a developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Scintillation Counter: For quantification of radioactivity.

Procedure:

  • Cell Culture:

    • Culture CHO-hACAT1 and CHO-hACAT2 cells in their respective growth medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • On the day of the assay, remove the growth medium from the cells.

    • Wash the cells once with serum-free Ham's F-12 medium.

    • Add fresh serum-free medium containing various concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control to the wells. A typical concentration range would be from 0.01 µM to 100 µM.

    • Incubate the cells with the inhibitor for 1 hour at 37°C.

  • ACAT Activity Assay:

    • Prepare the [1-14C]oleate-BSA complex by dissolving [1-14C]oleate in ethanol and then complexing it with a BSA solution in serum-free medium.

    • After the 1-hour pre-incubation with the inhibitor, add the [1-14C]oleate-BSA complex to each well to a final concentration of 0.2 mM oleate (with a specific activity of approximately 0.5 µCi/µmol).

    • Incubate the cells for an additional 2 hours at 37°C to allow for the incorporation of the radiolabeled oleate into cholesteryl esters.

  • Lipid Extraction:

    • After the 2-hour incubation, stop the reaction by aspirating the medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Add a mixture of hexane:isopropanol (3:2, v/v) to each well to extract the cellular lipids.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Collect the lipid extract (supernatant) and transfer it to a new tube.

  • Analysis by TLC:

    • Dry the lipid extracts under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid samples onto a silica gel G TLC plate. Also, spot standards for cholesterol and cholesteryl oleate.

    • Develop the TLC plate in a chamber containing the developing solvent system until the solvent front reaches near the top of the plate.

    • Allow the plate to air dry.

  • Quantification and Data Analysis:

    • Visualize the lipid spots using iodine vapor or by autoradiography.

    • Scrape the silica gel corresponding to the cholesteryl ester spots into scintillation vials.

    • Add scintillation cocktail to each vial and quantify the amount of [14C]cholesteryl oleate using a scintillation counter.

    • Calculate the percentage of ACAT inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

A Comparative Analysis of Purpactin B and Statins on Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Purpactin B and the well-established class of drugs, statins, focusing on their respective mechanisms in cholesterol modulation. This document is intended for an audience with a professional background in biomedical research and drug development, offering objective comparisons supported by available experimental data.

Introduction

Hypercholesterolemia is a critical risk factor for the development of atherosclerotic cardiovascular disease. The therapeutic landscape has been dominated by statins, which effectively lower low-density lipoprotein (LDL) cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In the continual search for novel cholesterol-lowering agents with different mechanisms of action, compounds like this compound have been identified. This compound, a natural product isolated from Penicillium purpurogenum, functions as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of intracellular cholesterol. This guide will dissect the mechanisms, present available efficacy data, and provide detailed experimental protocols relevant to the study of these two distinct classes of cholesterol-lowering compounds.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and statins lies in their molecular targets and, consequently, their mechanisms of action.

Statins: Inhibitors of Cholesterol Synthesis

Statins are competitive inhibitors of HMG-CoA reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early step in the cholesterol biosynthetic pathway.[2][3] By blocking this enzyme, statins decrease the intracellular pool of cholesterol in hepatocytes.[1] This reduction in hepatic cholesterol triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[1][2]

This compound: An Inhibitor of Cholesterol Esterification

This compound belongs to a class of compounds that inhibit Acyl-CoA:cholesterol acyltransferase (ACAT).[2][4] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[4] This esterification process is crucial for the storage of cholesterol within cells and for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting ACAT, this compound is proposed to reduce the absorption of dietary cholesterol, decrease the secretion of atherogenic lipoproteins from the liver, and prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques.[4]

Comparative Data Presentation

The following tables summarize the key characteristics and available efficacy data for this compound and a selection of commonly prescribed statins. It is important to note that direct comparative clinical trial data between this compound and statins is not available in the public domain. The data for this compound is limited to its in vitro enzymatic inhibitory activity, while the data for statins is derived from extensive clinical trials.

Table 1: General Comparison of this compound and Statins

FeatureThis compoundStatins
Primary Target Acyl-CoA:cholesterol acyltransferase (ACAT)[2]HMG-CoA Reductase[1][3]
Mechanism of Action Inhibition of cholesterol esterification and absorption.[4]Inhibition of cholesterol biosynthesis, leading to LDL receptor upregulation.[1][2]
Primary Effect Reduced cholesterol absorption and lipoprotein assembly.Reduced LDL cholesterol synthesis and increased LDL clearance.
Class ACAT InhibitorHMG-CoA Reductase Inhibitor

Table 2: In Vitro and In Vivo Efficacy Data

CompoundTargetMetricValueReference
This compound ACATIC50 (in vitro, rat liver microsomes)121-126 µM[2]
Atorvastatin HMG-CoA ReductaseLDL-C Reduction (in vivo, human)37% - 51.7% (10-80 mg/day)
Rosuvastatin HMG-CoA ReductaseLDL-C Reduction (in vivo, human)46% - 55% (10-40 mg/day)[5]
Simvastatin HMG-CoA ReductaseLDL-C Reduction (in vivo, human)28% - 39% (10-40 mg/day)[6]
Pravastatin HMG-CoA ReductaseLDL-C Reduction (in vivo, human)21.7% - 31.9% (10-80 mg/day)[7]
Lovastatin HMG-CoA ReductaseLDL-C Reduction (in vivo, human)~25% (40 mg/day)[8]
Fluvastatin HMG-CoA ReductaseLDL-C Reduction (in vivo, human)15% - 33% (10-80 mg/day)[4]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of the concepts discussed.

statin_pathway cluster_synthesis Cholesterol Biosynthesis Pathway cluster_regulation Cellular Response Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Decreased Hepatic\nCholesterol Decreased Hepatic Cholesterol Cholesterol Cholesterol ...->Cholesterol Statins Statins Statins->Mevalonate Inhibition Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased Hepatic\nCholesterol->Upregulation of\nLDL Receptors Increased LDL\nClearance Increased LDL Clearance Upregulation of\nLDL Receptors->Increased LDL\nClearance

Figure 1. Mechanism of Action of Statins.

purpactin_b_pathway cluster_esterification Intracellular Cholesterol Esterification cluster_consequences Downstream Effects Free Cholesterol Free Cholesterol Cholesteryl Esters Cholesteryl Esters Free Cholesterol->Cholesteryl Esters ACAT Fatty Acyl-CoA Fatty Acyl-CoA Decreased Cholesteryl\nEster Storage Decreased Cholesteryl Ester Storage This compound This compound This compound->Cholesteryl Esters Inhibition Reduced VLDL/Chylomicron\nAssembly & Secretion Reduced VLDL/Chylomicron Assembly & Secretion Decreased Cholesteryl\nEster Storage->Reduced VLDL/Chylomicron\nAssembly & Secretion Lower Plasma\nCholesterol Lower Plasma Cholesterol Reduced VLDL/Chylomicron\nAssembly & Secretion->Lower Plasma\nCholesterol

Figure 2. Mechanism of Action of this compound.

experimental_workflow cluster_hmgcr HMG-CoA Reductase Activity Assay cluster_acat ACAT Activity Assay H_prep Prepare reaction mix: - HMG-CoA Reductase - NADPH - Buffer H_add Add Statin (or vehicle control) H_prep->H_add H_init Initiate reaction with HMG-CoA H_add->H_init H_measure Measure decrease in NADPH absorbance at 340 nm H_init->H_measure A_prep Prepare microsomes (e.g., from rat liver) A_add Add this compound (or vehicle control) A_prep->A_add A_init Initiate reaction with [14C]oleoyl-CoA and cholesterol A_add->A_init A_extract Extract lipids and separate cholesteryl esters (TLC) A_init->A_extract A_quantify Quantify radioactive cholesteryl esters A_extract->A_quantify

Figure 3. Experimental Workflow for Enzyme Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

HMG-CoA Reductase Activity Assay

Objective: To measure the inhibitory effect of a compound (e.g., a statin) on the activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • Test compound (statin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HMG-CoA reductase enzyme, and NADPH in each well of the microplate.

  • Add the test compound (statin) at various concentrations to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the HMG-CoA substrate to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay

Objective: To measure the inhibitory effect of a compound (e.g., this compound) on the activity of ACAT.

Principle: ACAT activity is determined by measuring the incorporation of a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) into cholesteryl esters.

Materials:

  • Microsomal fraction isolated from a relevant tissue (e.g., rat liver) as the source of ACAT enzyme.

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Unlabeled cholesterol

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing BSA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates and developing solvent system

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the microsomal protein, assay buffer, and cholesterol in a microfuge tube.

  • Add the test compound (this compound) at various concentrations to the respective tubes. Include a vehicle control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes).

  • Stop the reaction by adding the lipid extraction solvents.

  • Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of cholesteryl ester formed and determine the percent inhibition for each concentration of the test compound to derive the IC50 value.

Conclusion

This compound and statins represent two distinct strategies for modulating cholesterol levels. Statins, through the inhibition of HMG-CoA reductase, have a well-documented and powerful effect on lowering plasma LDL cholesterol, backed by decades of clinical research. This compound, as an ACAT inhibitor, presents an alternative mechanism by targeting cholesterol esterification. While in vitro data confirms its inhibitory potential against the ACAT enzyme, a comprehensive understanding of its in vivo efficacy and clinical potential requires further investigation. The experimental protocols provided herein offer a framework for the continued exploration and comparison of these and other novel cholesterol-lowering agents. This comparative guide serves as a resource for researchers dedicated to advancing the field of lipid metabolism and cardiovascular drug discovery.

References

In Vivo Efficacy of Purpactin B in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo validation of Purpactin B's efficacy in animal models. Despite the interest in its potential therapeutic applications, publicly available data from preclinical animal studies remains elusive. This guide aims to address this informational void by outlining the standard methodologies for in vivo validation and presenting a comparative framework that can be utilized once such data becomes available.

For researchers, scientists, and drug development professionals, the rigorous in vivo assessment of a compound like this compound is a critical step in the translational pipeline. Animal models provide essential insights into a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a living organism before it can be considered for human trials.

Framework for Comparative Analysis of In Vivo Efficacy

In the absence of specific data for this compound, this section details the types of data and experimental protocols that are essential for a thorough comparative analysis against alternative treatments.

Table 1: Comparative Efficacy of [Target Indication] Treatments in Animal Models

Treatment Animal Model Dosage & Administration Primary Efficacy Endpoint Key Findings (Quantitative) Adverse Events Citation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Alternative 1 e.g., Murine Xenografte.g., 10 mg/kg, i.p., dailye.g., Tumor Volume Reduction (%)e.g., 60% reduction vs. controle.g., Mild weight loss[Relevant Study]
Alternative 2 e.g., Spontaneous Modele.g., 50 mg/kg, oral, BIDe.g., Survival Rate (%)e.g., 40% increase in median survivale.g., None observed[Relevant Study]
Vehicle Control As per study designAs per study designAs per study designBaseline measurementsAs per study design[Relevant Study]

Experimental Protocols: A Methodological Overview

A detailed account of the experimental design is crucial for the interpretation and replication of in vivo studies. The following outlines a standard protocol that would be expected for the validation of this compound.

  • Animal Model Selection: The choice of animal model is contingent on the therapeutic indication. For oncology, this might involve patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) that recapitulate the human disease.

  • Dosing and Administration: Determination of the optimal dose, route of administration (e.g., oral, intravenous, intraperitoneal), and treatment schedule is a key component of the study design.

  • Efficacy Evaluation: Primary and secondary endpoints are established to measure the treatment's effectiveness. These can include tumor growth inhibition, reduction in disease-specific biomarkers, improved survival rates, or behavioral assessments.

  • Toxicology and Safety Assessment: Monitoring for adverse effects is critical. This includes regular observation of animal health, body weight, and post-study histopathological analysis of major organs.

  • Statistical Analysis: Appropriate statistical methods are employed to determine the significance of the observed effects.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental procedures. The following Graphviz DOT scripts provide templates for visualizing a hypothetical experimental workflow for this compound and a potential signaling pathway it might modulate.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis animal_model Select Animal Model group_allocation Randomize into Groups (this compound, Alternative, Control) animal_model->group_allocation drug_admin Administer Treatments group_allocation->drug_admin monitoring Monitor Animal Health & Body Weight drug_admin->monitoring primary_endpoint Measure Primary Endpoint (e.g., Tumor Volume) monitoring->primary_endpoint secondary_endpoint Assess Secondary Endpoints (e.g., Biomarkers) primary_endpoint->secondary_endpoint data_collection Collect & Analyze Data secondary_endpoint->data_collection conclusion Draw Conclusions on Efficacy data_collection->conclusion

Caption: Hypothetical workflow for in vivo efficacy testing of this compound.

signaling_pathway Purpactin_B This compound Target_Protein Target Protein Purpactin_B->Target_Protein Inhibits Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: A potential signaling pathway modulated by this compound.

While the current body of scientific literature does not contain in vivo efficacy data for this compound in animal models, the frameworks and methodologies outlined in this guide provide a clear path forward for researchers in this area. The generation and publication of such data will be a crucial next step in evaluating the true therapeutic potential of this compound and will enable direct comparisons with existing treatments. Researchers are encouraged to adopt standardized reporting practices to facilitate future meta-analyses and systematic reviews.

Benchmarking Purpactin B: A Comparative Guide to Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Purpactin B, an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, against established classes of lipid-lowering agents. The following sections detail the mechanism of action, quantitative efficacy, and experimental protocols for evaluating these compounds, offering a valuable resource for researchers in cardiovascular drug discovery.

Introduction to this compound and Lipid-Lowering Strategies

This compound is a fungal metabolite produced by Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a key step in the formation of foam cells in atherosclerotic plaques and in the absorption of dietary cholesterol. By inhibiting ACAT, this compound represents a potential therapeutic agent for hyperlipidemia and atherosclerosis.

This guide benchmarks this compound and other ACAT inhibitors against the primary classes of lipid-lowering drugs currently in clinical use:

  • Statins (HMG-CoA Reductase Inhibitors): The cornerstone of cholesterol management, statins inhibit the rate-limiting step in cholesterol biosynthesis.

  • Ezetimibe (Cholesterol Absorption Inhibitors): This class of drugs prevents the absorption of dietary and biliary cholesterol from the small intestine.

  • PCSK9 Inhibitors: These monoclonal antibodies prevent the degradation of LDL receptors, thereby enhancing the clearance of LDL cholesterol from the circulation.

Quantitative Comparison of In Vitro Potency

The following table summarizes the in vitro potency of this compound and other selected ACAT inhibitors, providing a basis for comparison. Due to the limited recent data on this compound, data from other well-characterized ACAT inhibitors are included to provide a broader context for this class of compounds.

CompoundTarget(s)IC50 ValueSource
This compound ACAT121 - 126 µM (rat liver microsomes)[1][2]
Avasimibe (CI-1011) ACAT1 / ACAT224 µM / 9.2 µM[3][4]
Pactimibe (CS-505) ACAT1 / ACAT24.9 µM / 3.0 µM[5]
F12511 ACAT1 / ACAT20.039 µM / 0.110 µM[6]

Comparative Efficacy in Preclinical In Vivo Models

The following tables summarize the effects of ACAT inhibitors, statins, ezetimibe, and PCSK9 inhibitors on plasma lipid profiles in various animal models of hyperlipidemia. This data provides a comparative view of their potential therapeutic efficacy.

Table 1: Effect of ACAT Inhibitors on Lipid Profiles in Animal Models

CompoundAnimal ModelDose% Change in LDL-C% Change in HDL-C% Change in TriglyceridesSource
Avasimibe (CI-1011) Hamster (HCD)10 mg/kg/day↓ 38%No significant change↓ 47%[7]
Avasimibe (CI-1011) Miniature Pig (HCD)25 mg/kg/day↓ 51%No significant change↓ 40%[8]
Pactimibe Hamster (Atherogenic Diet)10 mg/kg/day↓ 72% (Total Cholesterol)No significant changeNot Reported[9]

HCD: High-Cholesterol Diet

Table 2: Effect of Benchmark Lipid-Lowering Agents on Lipid Profiles in Animal Models

Drug ClassAnimal Model% Change in LDL-C% Change in HDL-C% Change in TriglyceridesSource
Statins (Atorvastatin) Rat (HFD)↓ significant↑ significant↓ significant[10]
Ezetimibe Hamster (FFC Diet)↓ markedlyNo significant change↓ markedly[11]
PCSK9 Inhibitors (siRNA) Cynomolgus Monkey↓ up to 40%No measurable effectNo measurable effect[12]

HFD: High-Fat Diet; FFC Diet: Fructose, Fat, and Cholesterol Diet

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways targeted by each drug class is crucial for evaluating their therapeutic potential and identifying opportunities for combination therapies.

ACAT Inhibition Pathway

ACAT inhibitors like this compound block the esterification of intracellular free cholesterol. This prevents the accumulation of cholesteryl esters in macrophages, a critical step in the formation of foam cells and the progression of atherosclerosis. In the intestine, ACAT inhibition reduces the absorption of dietary cholesterol.

ACAT_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary Cholesterol Dietary Cholesterol Free Cholesterol Free Cholesterol Dietary Cholesterol->Free Cholesterol Absorption ACAT ACAT Free Cholesterol->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons To Circulation To Circulation Chylomicrons->To Circulation This compound This compound This compound->ACAT Inhibits

ACAT Inhibition in an Enterocyte
Statin Signaling Pathway

Statins competitively inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This reduction in hepatic cholesterol synthesis leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the LDL receptor (LDLR), leading to increased clearance of LDL-C from the circulation.[13]

Statin_Pathway cluster_hepatocyte Hepatocyte HMG-CoA HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... SREBP2 SREBP-2 Cholesterol->SREBP2 Low levels activate LDLR Gene LDLR Gene SREBP2->LDLR Gene Upregulates transcription LDLR LDL Receptor LDLR Gene->LDLR Translation Increased LDL-C Clearance Increased LDL-C Clearance LDLR->Increased LDL-C Clearance Statins Statins Statins->HMG-CoA Reductase Inhibits

Statin Mechanism of Action
Ezetimibe Signaling Pathway

Ezetimibe inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption located on the brush border of enterocytes and on the canalicular membrane of hepatocytes.[14][15] By blocking NPC1L1, ezetimibe reduces the amount of cholesterol absorbed from the diet and bile, leading to lower hepatic cholesterol stores and subsequent upregulation of LDL receptors.

Ezetimibe_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micellar Cholesterol Micellar Cholesterol NPC1L1 NPC1L1 Micellar Cholesterol->NPC1L1 Binds to Intracellular Cholesterol Intracellular Cholesterol NPC1L1->Intracellular Cholesterol Transport Reduced Chylomicron Formation Reduced Chylomicron Formation Intracellular Cholesterol->Reduced Chylomicron Formation Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Ezetimibe Mechanism of Action
PCSK9 Inhibitor Signaling Pathway

PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation.[16][17] This reduces the number of available LDL receptors to clear LDL-C from the blood. PCSK9 inhibitors are monoclonal antibodies that bind to free PCSK9 in the plasma, preventing it from interacting with the LDL receptor. This leads to increased recycling of the LDL receptor to the hepatocyte surface and enhanced LDL-C clearance.[16]

PCSK9_Pathway cluster_hepatocyte Hepatocyte Surface cluster_circulation Circulation LDLR LDL Receptor Lysosome Lysosomal Degradation LDLR->Lysosome Internalization & Degradation Increased Recycling Increased Recycling LDLR->Increased Recycling Recycles to surface LDL-C LDL-C LDL-C->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds PCSK9 Inhibitor PCSK9 Inhibitor PCSK9 Inhibitor->PCSK9 Binds & Inhibits

PCSK9 Inhibitor Mechanism of Action

Experimental Protocols

This section provides an overview of key experimental methodologies for the comparative evaluation of lipid-lowering agents.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT activity.

Methodology:

  • Enzyme Source: Microsomes are prepared from rat liver or from cultured cells (e.g., HepG2) known to express ACAT.

  • Substrate: [1-14C]oleoyl-CoA is used as the radiolabeled substrate.

  • Reaction: The reaction mixture, containing the enzyme source, unlabeled oleoyl-CoA, and varying concentrations of the test compound (e.g., this compound), is pre-incubated. The reaction is initiated by the addition of the radiolabeled substrate.

  • Extraction: The reaction is stopped, and the lipids are extracted using a chloroform/methanol solution.

  • Analysis: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.

  • Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell-Based Cholesterol Esterification Assay

Objective: To assess the ability of a test compound to inhibit cholesterol esterification in a cellular context.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., J774 or THP-1) are cultured in appropriate media.

  • Loading: The cells are loaded with cholesterol by incubation with acetylated LDL (acLDL).

  • Treatment: The cholesterol-loaded cells are then treated with varying concentrations of the test compound.

  • Labeling: [3H]oleic acid is added to the medium to trace the formation of new cholesteryl esters.

  • Lipid Extraction and Analysis: Cellular lipids are extracted, and the amount of radiolabeled cholesteryl oleate is determined by TLC and liquid scintillation counting.

  • Data Analysis: The inhibition of cholesterol esterification is calculated relative to vehicle-treated control cells.

In Vivo Hyperlipidemia Models

Objective: To evaluate the in vivo efficacy of a test compound on plasma lipid profiles.

1. Triton WR-1339-Induced Hyperlipidemia Model (Rat):

  • Principle: Triton WR-1339 is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.[18][19]

  • Protocol:

    • Male Wistar rats are fasted overnight.

    • A single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg) is administered to induce hyperlipidemia.[19]

    • The test compound is administered orally or via another appropriate route, typically before or shortly after Triton injection.

    • Blood samples are collected at various time points (e.g., 6, 12, and 24 hours) post-Triton injection.

    • Plasma is separated, and lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) are analyzed using enzymatic kits.

2. High-Fat Diet (HFD)-Induced Hyperlipidemia Model (Mouse/Hamster):

  • Principle: Long-term feeding of a diet rich in fat and cholesterol induces a more chronic and physiologically relevant state of hyperlipidemia and atherosclerosis.[20]

  • Protocol:

    • Animals (e.g., C57BL/6 mice or Syrian golden hamsters) are fed a high-fat diet (e.g., 45-60% kcal from fat, with added cholesterol) for a period of several weeks to induce hyperlipidemia.[21]

    • Once hyperlipidemia is established, animals are randomized into control and treatment groups.

    • The test compound is administered daily via oral gavage for a specified duration (e.g., 4-12 weeks).

    • Body weight and food intake are monitored regularly.

    • At the end of the treatment period, blood is collected for lipid profile analysis.

    • Tissues such as the liver and aorta can be harvested for histological analysis of steatosis and atherosclerotic plaque formation.

Conclusion

This guide provides a framework for the comparative assessment of this compound and other ACAT inhibitors against established lipid-lowering agents. The data presented highlight the distinct mechanisms of action and provide a basis for quantitative comparison of their in vitro and in vivo efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the therapeutic potential of novel lipid-lowering compounds. While this compound shows moderate in vitro activity, further studies with more potent and selective ACAT inhibitors are warranted to fully elucidate the therapeutic promise of this drug class in the modern landscape of cardiovascular disease treatment.

References

Safety Operating Guide

Proper Disposal of Purpactin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential guidance on the proper disposal procedures for Purpactin B, ensuring laboratory safety and regulatory compliance. The information is based on general best practices for non-hazardous chemical waste, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Handling Considerations

While specific hazard information for this compound is limited, studies on related pigment complexes from Talaromyces purpureogenus suggest low toxicity. One study indicated that a pigment complex containing Purpactin-A and Purpactin-C was safe for consumption by rats, and another showed that a pigment complex was not cytotoxic to colon cancer epithelial cells at concentrations up to 250 μg/mL.[1][2] However, it is crucial to handle all laboratory chemicals with care.

Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect clothing and skin.

Step-by-Step Disposal Procedures

In the absence of a specific SDS, this compound should be treated as a chemical waste product and disposed of according to the general procedures for non-hazardous chemicals.

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other waste streams, such as biological, radioactive, or sharps waste.

    • Keep this compound waste in a dedicated, clearly labeled container. The label should include the chemical name ("this compound Waste") and the date.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), in a chemically resistant, sealable container.

    • Liquid Waste: If this compound is in a solution, collect the liquid waste in a sealed, leak-proof container. Ensure the container is compatible with the solvent used.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

    • Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online form or a direct call.

Important Note: Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Data Presentation and Experimental Protocols

Due to the limited publicly available information on this compound, quantitative data regarding its physical and chemical properties, as well as detailed experimental protocols or signaling pathways, could not be provided. Researchers working with this compound should maintain detailed records of their experiments and consult relevant literature for methodological guidance.

Logical Relationship Diagram

As no specific experimental workflows or signaling pathways involving this compound were identified, a generalized logical workflow for chemical waste disposal is provided below.

A Generation of this compound Waste B Segregate from other waste streams A->B C Collect in a labeled, compatible container B->C D Store in designated satellite accumulation area C->D E Contact EHS for waste pickup D->E F Proper disposal by EHS E->F

Caption: General workflow for the disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purpactin B
Reactant of Route 2
Purpactin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.